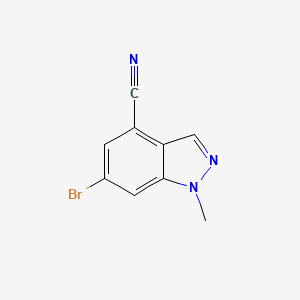
6-Bromo-1-methyl-1H-indazole-4-carbonitrile
概要
説明
6-Bromo-1-methyl-1H-indazole-4-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile is represented by the formula C8H4BrN3 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .科学的研究の応用
Anticancer Activity
6-Bromo-1-methyl-1H-indazole-4-carbonitrile derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The effectiveness of these compounds is measured using assays like the MTT reduction assay, which assesses cell viability .
Antiangiogenic Properties
Some derivatives of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile exhibit potent antiangiogenic activities. They can inhibit proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin. This property is crucial for preventing the growth and spread of tumors by hindering the formation of new blood vessels .
Antioxidant Effects
Indazole derivatives, including those with the 6-Bromo-1-methyl-1H-indazole-4-carbonitrile structure, have been screened for their antioxidant activities. They show significant scavenging activities against radicals like DPPH, hydroxyl, and superoxide radicals. These antioxidant properties are important for protecting cells from oxidative stress, which can lead to chronic diseases .
HIV Protease Inhibitors
Compounds containing an indazole fragment, such as 6-Bromo-1-methyl-1H-indazole-4-carbonitrile, have been investigated for their use as HIV protease inhibitors. These inhibitors are essential for the treatment of HIV as they prevent the virus from maturing into its infectious form .
Serotonin Receptor Antagonists
Indazole-based compounds are also explored for their potential as serotonin receptor antagonists. These antagonists can be used to treat various psychiatric and gastrointestinal disorders by modulating the serotonin system in the body .
Aldol Reductase Inhibitors
The indazole moiety is a key component in aldol reductase inhibitors. These inhibitors play a role in managing complications related to diabetes, such as cataracts and neuropathy, by preventing the accumulation of sorbitol within cells .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar indazole derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant activities . They have shown potential to inhibit the viability of various human cancer cell lines .
Mode of Action
It’s worth noting that similar indazole derivatives have shown inhibitory activity on the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .
Biochemical Pathways
Related indazole compounds have shown to affect pathways related to cancer cell viability and angiogenesis .
Result of Action
Similar indazole derivatives have shown to hinder the viability of certain cancer cells . They have also demonstrated potential to inhibit proangiogenic cytokines associated with tumor development .
特性
IUPAC Name |
6-bromo-1-methylindazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-7(10)2-6(4-11)8(9)5-12-13/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHKGUIWGVTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




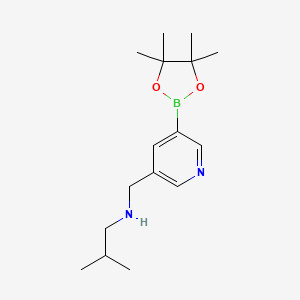

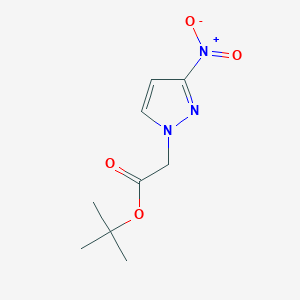
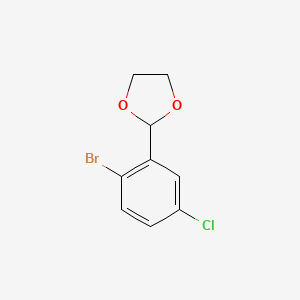


![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)
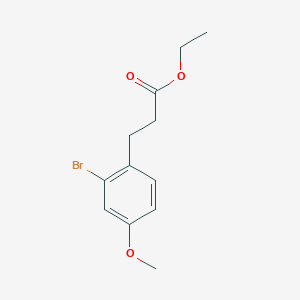
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)
